3',4'-Dibromo-2'-fluorophenacyl bromide
Overview
Description
3’,4’-Dibromo-2’-fluorophenacyl bromide is an organic compound that belongs to the class of phenacyl halides It is characterized by the presence of two bromine atoms and one fluorine atom attached to the phenacyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dibromo-2’-fluorophenacyl bromide typically involves the bromination and fluorination of a phenacyl precursor. One common method is as follows:
Starting Material: The synthesis begins with a phenacyl compound, such as 2’-fluorophenacyl bromide.
Bromination: The phenacyl compound is subjected to bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 4’ positions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 3’,4’-Dibromo-2’-fluorophenacyl bromide.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dibromo-2’-fluorophenacyl bromide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dibromo-2’-fluorophenacyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form corresponding phenacyl derivatives with fewer halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or alkoxy derivatives.
Reduction: Products include partially or fully dehalogenated phenacyl compounds.
Oxidation: Products include phenacyl derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3’,4’-Dibromo-2’-fluorophenacyl bromide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-Dibromo-2’-fluorophenacyl bromide involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify nucleophilic sites in biological molecules, such as proteins and enzymes, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dibromo-2’-chlorophenacyl bromide: Similar structure but with a chlorine atom instead of a fluorine atom.
3’,4’-Dibromo-2’-iodophenacyl bromide: Similar structure but with an iodine atom instead of a fluorine atom.
3’,4’-Dibromo-2’-methylphenacyl bromide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
3’,4’-Dibromo-2’-fluorophenacyl bromide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(3,4-dibromo-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLNARMPXJTDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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